3-[(Tert-butylcarbamoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(tert-butylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-6-4-5-8(7-9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSQGPMOHWZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Systematic Nomenclature and Advanced Structural Analysis of 3 Tert Butylcarbamoyl Amino Benzoic Acid
IUPAC Naming Conventions for Complex Aromatic Carboxylic Acid Derivatives
The systematic name, 3-[(Tert-butylcarbamoyl)amino]benzoic acid, is derived following the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for such a multi-substituted aromatic compound is determined by identifying the parent structure and then systematically naming the substituents and their positions.
In this molecule, the principal functional group, which dictates the base name, is the carboxylic acid (-COOH) group. cuyamaca.edu When a carboxylic acid group is attached to a benzene (B151609) ring, the parent structure is named benzoic acid. libretexts.orglibretexts.org The carbon atom of the benzene ring to which the carboxylic acid is attached is assigned the locant (position number) 1. chemguide.co.uk
The remaining part of the molecule, (tert-butylcarbamoyl)amino, is treated as a complex substituent. Its name is constructed as follows:
Urea (B33335) Foundation : The core of the substituent is a urea derivative. Urea has the structure NH₂-CO-NH₂. When a urea-like group acts as a substituent where the parent structure contains a group of higher priority, it is often named using the prefix "ureido-" for the NH₂-CO-NH- group. acdlabs.com
Acyl Group Name : Alternatively, and as seen in this case, the substituent can be named based on the acyl group. The group -CO-NH₂ is termed "carbamoyl". qmul.ac.uk
Substitution on the Acyl Group : A tert-butyl group, (CH₃)₃C-, is attached to one of the nitrogen atoms of the carbamoyl (B1232498) group, leading to the name N-(tert-butyl)carbamoyl or, more commonly, "tert-butylcarbamoyl".
Attachment to the Parent : This "tert-butylcarbamoyl" group is attached to an amino (-NH-) group, forming a "(tert-butylcarbamoyl)amino" substituent.
Locating the Substituent : This entire complex substituent is located at position 3 on the benzoic acid ring.
Therefore, the systematic IUPAC name is assembled by indicating the position (3), the name of the complex substituent [(tert-butylcarbamoyl)amino], and the name of the parent acid benzoic acid.
| Component | IUPAC Rule | Application to Compound |
|---|---|---|
| Parent Structure | Highest priority functional group on an aromatic ring. | -COOH group on benzene ring gives benzoic acid . |
| Numbering | Carbon attached to the principal functional group is C1. | The carboxyl group is at position 1. |
| Substituent Core | Acyl group name for -CO-NH₂. | Carbamoyl . |
| Substituent Derivation | Naming of N-substituted acyl groups. | A tert-butyl group on the nitrogen gives tert-butylcarbamoyl . |
| Complex Substituent | Combining substituent names. | The tert-butylcarbamoyl group is attached via an amino linker: (tert-butylcarbamoyl)amino . |
| Final Assembly | Prefixing the parent name with the substituent name and locant. | This compound . |
Stereochemical Considerations in Related Urea-Benzoic Acid Architectures
The three-dimensional structure and conformational flexibility of this compound are critical to its properties. These aspects are largely governed by the rotational freedom around single bonds and the steric interactions between its constituent groups.
The central urea-like linkage, -NH-CO-NH-, exhibits significant conformational restriction due to the delocalization of nitrogen's lone pair electrons into the adjacent carbonyl group. This gives the C-N bonds partial double-bond character. As a result, rotation around these bonds is hindered, leading to distinct rotational isomers, or conformers.
For N,N'-disubstituted ureas, two primary planar conformations are possible: trans and cis, referring to the relative orientation of the substituents on the nitrogen atoms with respect to the C-N bonds. Research on urea derivatives indicates that there are high energetic barriers, estimated to be in the range of 14–16 kcal/mol, for the interconversion between these states. acdlabs.com This slow isomerization means that different conformers can be stable on the NMR timescale. acdlabs.com
Generally, the trans conformation is favored in urea derivatives to minimize the steric repulsion between the substituent groups. acdlabs.com In the case of this compound, this would correspond to the benzoic acid moiety and the tert-butyl group being on opposite sides of the carbonyl group. However, aromatic substitution on ureas can sometimes lead to stabilized cis conformations through intramolecular stacking interactions, though this is less likely here due to the flexible amino linker. acdlabs.com
The primary effects of the tert-butyl group in this molecule are:
Restriction of C-N Bond Rotation : The bulkiness of the tert-butyl group will create a significant energy barrier for rotation around the N-(tert-butyl) bond and the adjacent C-N bond of the urea core. This steric strain will favor conformations where the methyl groups of the tert-butyl moiety are staggered relative to the carbonyl group.
Enforcement of Planarity/Non-planarity : The steric clash between the tert-butyl group and the rest of the molecule can influence the planarity of the urea fragment. While the urea group itself prefers planarity for resonance stabilization, significant steric hindrance can force a twist or distortion. wikipedia.org This twisting can, in turn, affect the electronic interaction between the urea substituent and the benzoic acid ring.
Influence on Ring Substitution : Bulky substituents on an aromatic ring are known to direct chemical reactions to less hindered positions. qmul.ac.uk While this is more a consideration of reactivity than static conformation, it underscores the powerful spatial influence of the tert-butyl group. qmul.ac.ukacdlabs.com
The interplay between the electronic preference for planarity in the urea group and the steric repulsion from the bulky tert-butyl group results in a specific, energetically minimized three-dimensional conformation. This conformation is a balance that accommodates the steric demands of the tert-butyl group while attempting to preserve the stabilizing resonance of the urea and aromatic systems.
Delimitation of Structural Isomers and Analogues of this compound
Structural isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. Analogues are compounds that are structurally similar but differ in a specific component, such as a functional group or substituent.
Structural Isomers: The primary structural isomers of this compound are positional isomers, where the substituents on the benzene ring are arranged differently. Given the molecular formula C₁₂H₁₆N₂O₃, the main positional isomers involve moving the -(NH)-CO-NH-C(CH₃)₃ group to other positions on the benzoic acid ring.
2-[(Tert-butylcarbamoyl)amino]benzoic acid : The substituent is at the ortho position relative to the carboxylic acid.
4-[(Tert-butylcarbamoyl)amino]benzoic acid : The substituent is at the para position relative to the carboxylic acid.
Other structural isomers could involve rearranging the atoms within the substituent itself, for example, using an isobutyl or sec-butyl group instead of a tert-butyl group, or altering the connectivity, such as having the benzoic acid attached to the other nitrogen of the urea (N'-[3-carboxyphenyl]-N-tert-butylurea), though this would be a distinct compound class.
Structural Analogues: Structural analogues can be generated by systematically modifying different parts of the parent molecule.
Variation of the Alkyl Group : The tert-butyl group can be replaced by other alkyl or aryl groups to probe the effect of steric and electronic properties.
Example: 3-[(Ethyl carbamoyl)amino]benzoic acid
Modification of the Linker : The amino group linking the urea and the ring can be altered.
Example: 3-(N-methyl -N'-tert-butylureido)benzoic acid
Alteration of the Aromatic Core : The benzoic acid moiety can be replaced with other aromatic or heterocyclic ring systems.
Example: 4-[(Tert-butylcarbamoyl)amino]pyridine-2-carboxylic acid
Simplification of the Structure : Simpler analogues can be considered where parts of the substituent are removed.
Example: 3-Aminobenzoic acid (precursor). wikipedia.orgsigmaaldrich.com
Example: 3-(Ureido)benzoic acid (lacking the tert-butyl group).
| Type | Compound Name | Structural Difference |
|---|---|---|
| Positional Isomer | 2-[(Tert-butylcarbamoyl)amino]benzoic acid | Substituent at C2 (ortho) |
| Positional Isomer | 4-[(Tert-butylcarbamoyl)amino]benzoic acid | Substituent at C4 (para) |
| Analogue (Alkyl Variation) | 3-[(Ethylcarbamoyl)amino]benzoic acid | tert-butyl group replaced by an ethyl group. |
| Analogue (Simplification) | 3-(Ureido)benzoic acid | Lacks the tert-butyl group. |
| Analogue (Precursor) | 3-Aminobenzoic acid | Lacks the entire tert-butylcarbamoyl group. |
Advanced Synthetic Methodologies for 3 Tert Butylcarbamoyl Amino Benzoic Acid and Its Congeners
Retrosynthetic Strategies for the Urea (B33335) and Carboxylic Acid Functionalities
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-[(Tert-butylcarbamoyl)amino]benzoic acid, the primary disconnection points are the C-N bonds of the urea moiety.
Primary Disconnection:
The most logical retrosynthetic disconnection is at the urea linkage, which breaks the molecule into two key synthons: 3-aminobenzoic acid and a tert-butylamine-derived electrophilic partner. This approach is favored due to the ready availability of 3-aminobenzoic acid.
Route A: This involves the reaction of the nucleophilic amino group of 3-aminobenzoic acid with an electrophilic tert-butyl isocyanate. This is often the most direct and efficient method.
Route B: An alternative disconnection involves forming the other C-N bond of the urea. This would require an isocyanate derived from 3-aminobenzoic acid reacting with tert-butylamine. This route is generally more complex as it requires the synthesis of the isocyanate from the aminobenzoic acid, a step that can be complicated by the presence of the carboxylic acid group.
A secondary consideration in the retrosynthesis is the potential for functional group interconversion of the carboxylic acid. For instance, the synthesis could be carried out on an ester of 3-aminobenzoic acid (e.g., methyl or tert-butyl 3-aminobenzoate) to protect the carboxylic acid during urea formation, followed by a final hydrolysis step to yield the target compound. nih.gov This strategy can prevent undesired side reactions, such as the formation of acyl ureas.
Classical and Modern Approaches to Urea Bond Formation on Aromatic Amines
The formation of a urea bond is a cornerstone of organic synthesis, with a variety of established and emerging methods. The synthesis of N-aryl ureas, such as the target compound, can be achieved through several pathways.
The classical approach to urea synthesis often involves the use of phosgene or its safer solid equivalent, triphosgene. commonorganicchemistry.comnih.gov In this method, the aromatic amine reacts with phosgene to form an intermediate isocyanate or a carbamoyl (B1232498) chloride, which then reacts with a second amine (in this case, tert-butylamine) to form the unsymmetrical urea. nih.gov However, the high toxicity of phosgene has driven the development of alternative reagents. nih.govgoogle.com
Modern methods often seek to avoid hazardous reagents and improve efficiency. These include:
Reaction with Carbamates: Phenyl carbamates can react with amines to form ureas under mild, neutral conditions. google.com
Use of Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene for activating amines to form ureas, though careful control of the order of addition is necessary to prevent the formation of symmetrical byproducts. commonorganicchemistry.com
Curtius Rearrangement: This method can be used when a carboxylic acid is the starting material instead of one of the amines, proceeding through an acyl azide and isocyanate intermediate. commonorganicchemistry.com
Oxidative Carbonylation: Direct carbonylation of amines using carbon monoxide in the presence of an oxidant and a catalyst offers a more direct route. acs.org
The most direct synthesis of this compound involves the carbamoylation of 3-aminobenzoic acid. This is typically achieved by reacting the amino group with an activated tert-butylamine equivalent. The reagent of choice for this transformation is tert-butyl isocyanate. commonorganicchemistry.com
The reaction is generally straightforward, involving the nucleophilic attack of the aromatic amine onto the electrophilic carbonyl carbon of the isocyanate. The reaction is often performed in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com It typically proceeds to completion without the need for a base or catalyst, yielding the desired urea in high purity.
| Reagent | Conditions | Advantages | Disadvantages |
| Tert-butyl isocyanate | Aprotic solvent (THF, DMF), Room Temp. | High yield, clean reaction, simple procedure. | Isocyanates can be moisture-sensitive. |
| Tert-butyl carbamoyl chloride | Base (e.g., triethylamine), Aprotic solvent | Readily prepared reagent. | Can be less reactive than isocyanates. |
This table provides a summary of common carbamoylation approaches.
An alternative to using tert-butyl isocyanate is to generate an isocyanate from 3-aminobenzoic acid itself. This can be accomplished by treating the amino acid with a phosgene equivalent, followed by reaction with tert-butylamine. However, protecting the carboxylic acid group, typically as an ester, is often necessary before forming the isocyanate to prevent unwanted side reactions.
Another modern approach involves the in situ generation of isocyanates from other functional groups. For example, the Curtius rearrangement of a corresponding acyl azide (derived from the carboxylic acid) or the Hofmann rearrangement of an amide can produce the desired isocyanate intermediate. commonorganicchemistry.com A particularly innovative method is the dehydration of carbamic acids formed from the reaction of primary amines and carbon dioxide, using Mitsunobu reagents to generate the isocyanate in situ. acs.org This isocyanate can then be trapped by an amine to form the urea. acs.org
Chemoselective Functionalization of the Benzoic Acid Moiety
The presence of multiple functional groups in this compound necessitates chemoselective reactions if modification of the carboxylic acid is desired. The urea functionality is generally stable, but the N-H protons can be acidic under strongly basic conditions.
Selective functionalization of the benzoic acid moiety typically involves standard transformations of carboxylic acids, such as:
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield the corresponding ester. Protecting the urea group is generally not necessary under standard esterification conditions.
Amidation: The carboxylic acid can be converted to an amide by activating it with a coupling reagent (e.g., DCC, EDC, HATU) followed by the addition of an amine.
Reduction: Selective reduction of the carboxylic acid to a primary alcohol can be achieved using reagents like borane (BH3) or by converting the acid to an ester first, followed by reduction with a milder reducing agent like sodium borohydride if other reducible groups are present.
The key challenge is to perform these transformations without affecting the urea linkage. For instance, harsh acidic or basic conditions used for ester hydrolysis could potentially affect the urea group, although ureas are generally robust. Recent studies have highlighted methods for the chemoselective functionalization of aminobenzoic acids, for example, using copper-catalyzed carbene insertion into the N-H bond, which demonstrates that selective reactions at the amino group are possible while leaving the carboxylic acid untouched. acs.orgnih.gov This principle of chemoselectivity is crucial when planning multi-step syntheses involving this scaffold.
Development of Robust and Efficient Synthetic Routes for Analogues
The development of synthetic routes for analogues of this compound is essential for applications such as drug discovery. A robust synthesis should be adaptable to a variety of starting materials to generate a library of related compounds. The reaction of various substituted aminobenzoic acids with a range of isocyanates is the most common and flexible approach.
This modular strategy allows for variation at three positions:
The Aromatic Ring: Starting with different substituted 3-aminobenzoic acids introduces diversity to the benzene (B151609) ring.
The 'R' group on the Urea: Using different alkyl or aryl isocyanates in place of tert-butyl isocyanate allows for modification of the urea substituent.
The Carboxylic Acid: As discussed in section 3.3, the carboxylic acid can be converted into various esters, amides, or other functional groups.
High-throughput synthesis techniques have been developed for the rapid production of urea libraries. acs.org These methods often rely on the in situ formation of isocyanates from amines and carbon dioxide, followed by condensation with a second amine, allowing for a wide range of building blocks to be combined efficiently. acs.org
To create more environmentally benign and efficient processes, significant research has focused on catalytic methods for urea synthesis that avoid stoichiometric and often toxic reagents.
Key Catalytic Strategies:
| Catalytic Method | Carbon Source | Catalyst System | Description |
| Oxidative Carbonylation | Carbon Monoxide (CO) | Palladium Iodide (PdI2) / Potassium Iodide (KI) | Primary and secondary amines are carbonylated in the presence of an oxidant (air) to form ureas with high efficiency. acs.org |
| Direct Synthesis from CO2 | Carbon Dioxide (CO2) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amines react with CO2, catalyzed by DBU, to form carbamic acids, which are then dehydrated to isocyanates and subsequently converted to ureas. acs.org |
| Dehydrative Coupling | Carbon Dioxide (CO2) | None (catalyst-free) | Primary aliphatic amines can react directly with CO2 under optimized temperature and pressure to form ureas without any catalyst or solvent. rsc.org |
| Selenium-Catalyzed Carbonylation | Carbon Monoxide (CO) | Selenium | Amines react with CO in the presence of a selenium catalyst to produce ureas. google.com |
This table summarizes modern catalytic approaches for urea synthesis.
These catalytic methods represent a significant advancement over classical routes. The direct use of carbon dioxide as a C1 source is particularly attractive as it is an abundant, non-toxic, and renewable feedstock. acs.orgrsc.org Palladium-catalyzed oxidative carbonylation has also proven to be a general and highly efficient method for producing a wide range of urea derivatives. acs.org These approaches provide powerful tools for the robust and efficient synthesis of analogues of this compound.
Flow Chemistry and Continuous Processing in the Synthesis of Benzoic Acid Derivatives
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals and active pharmaceutical ingredients, including benzoic acid derivatives. This paradigm shift is driven by the inherent advantages of flow systems, such as superior heat and mass transfer, enhanced safety profiles, improved reproducibility, and seamless scalability. In the context of synthesizing congeners of this compound, flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. cell.comgoogle.com
Continuous flow reactors are particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require conditions that are difficult to manage in large-scale batch reactors. google.com For instance, the oxidation of substituted toluenes to their corresponding benzoic acids, a common synthetic route, can be performed with greater safety and efficiency in a continuous process. A patented system describes the oxidation of substituted toluenes in a continuous reactor at temperatures of 150-180°C and pressures of 15-25 bar, achieving 95-100% selectivity. google.com This methodology avoids the risks associated with large inventories of chemicals and poor heat management typical of batch processes. google.com
Research has demonstrated the successful application of flow chemistry to various reactions for producing benzoic acid derivatives. One study reported the continuous flow synthesis of 2,2′-diselenobis(benzoic acid) and its derivatives, achieving excellent yields with a short reaction time of just 90 seconds using water as a solvent. rsc.org Another example is the scale-up of benzoic acid alkylation in a milliflow reactor, which highlighted how optimizing flow rates can improve mixing and reaction efficiency, boosting productivity significantly compared to microflow systems. acs.org These examples underscore the versatility and power of continuous processing for creating a wide array of benzoic acid structures.
Multi-step syntheses can also be streamlined using sequential flow processes. Complex molecules, such as heterocyclic compounds derived from benzoic acids, have been synthesized in continuous flow setups without the need to isolate potentially hazardous intermediates. uc.pt This approach is highly relevant for the synthesis of urea-containing benzoic acid derivatives, where the formation of an isocyanate intermediate can be performed in one module of a flow reactor and immediately reacted with an amine in a subsequent module, minimizing exposure and decomposition. nih.govresearchgate.net
Table 1: Parameters for Continuous Flow Synthesis of Benzoic Acid Derivatives
| Reaction Type | Starting Material | Key Parameters | Reactor Type | Throughput/Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | Substituted Toluene | 150-180°C, 15-25 bar | Continuous Reactor System | 95-100% Selectivity | google.com |
| Diselenide Formation | 2-halobenzoic acid | 90 s residence time, Water solvent | Not specified | Excellent Yield | rsc.org |
| Alkylation | Benzoic Acid | 80°C, 3 mL·min–1 flow rate | Milliflow Reactor (LFR) | 6.82 g·h–1 | acs.org |
Purification and Isolation Techniques for Urea-Benzoic Acid Derivatives
The purification and isolation of urea-benzoic acid derivatives, such as this compound, are critical steps that determine the final purity and quality of the compound. The dual functionality of these molecules—a hydrogen-bonding urea group and an acidic carboxylic acid group—necessitates carefully selected purification strategies. Common techniques include recrystallization, acid-base extraction, and chromatography, each leveraging different physicochemical properties of the target molecule and its impurities.
Recrystallization is a primary and highly effective method for purifying solid urea-benzoic acid derivatives. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. ma.edu For a compound containing both a benzoic acid and a urea moiety, selecting an appropriate solvent is crucial. Benzoic acid itself is sparingly soluble in cold water but highly soluble in hot water, a property often exploited for its purification from water-soluble impurities like urea. study.comstudy.com The process involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined, high-purity crystals, while impurities remain in the mother liquor. ma.edustudy.com A final wash with a cold solvent removes residual impurities adhering to the crystal surface. study.com
Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities. Given the presence of the carboxylic acid group, urea-benzoic acid derivatives can be readily separated from non-acidic byproducts. rsc.org The process involves dissolving the crude mixture in an organic solvent and washing it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic benzoic acid derivative is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The organic layer, containing neutral impurities, is then separated. The aqueous layer is subsequently acidified (e.g., with hydrochloric acid) to re-protonate the carboxylate, causing the purified benzoic acid derivative to precipitate out of the solution, after which it can be collected by filtration. rsc.orggoogle.com
Chromatography is employed when high levels of purity are required or when impurities have similar solubility profiles to the target compound, making recrystallization and extraction difficult. Column chromatography, using a stationary phase like silica gel, can separate compounds based on differences in polarity. The urea and carboxylic acid groups impart significant polarity to the molecule, affecting its interaction with the stationary phase. A carefully chosen mobile phase (eluent) allows for the selective elution of the target compound. For analytical purposes and for verifying purity, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable.
Table 2: Comparison of Purification Techniques for Urea-Benzoic Acid Derivatives
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures. ma.edu | Cost-effective, scalable, can yield very high purity. | Requires suitable solvent, potential for product loss in mother liquor. | Purifying solid compounds from impurities with different solubility profiles. study.com |
| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pH. rsc.org | Effective for separating acidic/basic compounds from neutral ones, high capacity. | Requires use of multiple solvents and reagents, can be labor-intensive. | Removing neutral or basic impurities from the acidic target compound. |
| Chromatography | Differential partitioning between a stationary and a mobile phase based on polarity. | High resolution, applicable to a wide range of compounds and impurities. | Expensive, solvent-intensive, can be difficult to scale up. | High-purity applications, separation of structurally similar compounds. |
Mechanistic Studies on the Chemical Reactivity of 3 Tert Butylcarbamoyl Amino Benzoic Acid
Reactivity Profile of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site of chemical reactivity in 3-[(Tert-butylcarbamoyl)amino]benzoic acid, exhibiting characteristic electrophilic and acid-base properties.
Electrophilic and Nucleophilic Character of the Carbonyl Center
The carbonyl carbon of the carboxylic acid group in this compound is inherently electrophilic. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the greater electronegativity of oxygen draws electron density away from the carbon, resulting in a partial positive charge on the carbon atom. libretexts.org This makes it susceptible to attack by nucleophiles.
The reactivity of this carbonyl carbon is modulated by the electronic effects of the substituents on the benzoic acid ring. In this case, the 3-[(tert-butylcarbamoyl)amino] group acts as an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing nature of the carboxylic acid group itself deactivates the ring, which can indirectly influence the reactivity of the carbonyl center. In comparison to aldehydes and ketones, the carbonyl group of a carboxylic acid is generally less electrophilic due to the resonance delocalization of the lone pair of electrons from the hydroxyl oxygen. libretexts.org
The relative electrophilicity of the carbonyl carbon in a series of para-substituted benzaldehydes has been shown to correlate with the electronic nature of the substituent, with electron-withdrawing groups increasing electrophilicity and electron-donating groups decreasing it. nih.gov This principle suggests that the ureido substituent at the meta position will have a measurable impact on the reactivity of the carbonyl center toward nucleophiles.
Acid-Base Equilibria and Proton Transfer Dynamics
The carboxylic acid group imparts acidic properties to the molecule, allowing it to donate a proton. The acidity of substituted benzoic acids is well-documented and is influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity.
For 3-aminobenzoic acid, a related compound, the pKa value is reported as 4.55. oup.com The tert-butylcarbamoyl group is expected to have a different electronic influence than a simple amino group, which will in turn affect the pKa of the carboxylic acid. The urea (B33335) moiety can exhibit both electron-donating and electron-withdrawing characteristics depending on the specific chemical environment and resonance contributions.
Proton transfer is a fundamental process in the acid-base chemistry of this molecule. Studies on aminobenzoic acids have explored the dynamics of proton transfer, including solvent-mediated processes. For instance, in protonated p-aminobenzoic acid, the transfer of a proton from the carboxylic acid group to the amino group can occur through different mechanisms, such as the vehicle and Grotthuss mechanisms, depending on the degree of hydration. nih.gov Similar proton transfer dynamics can be anticipated for this compound, influenced by the specific solvent environment and the electronic properties of the urea linkage. Computational studies using Density Functional Theory (DFT) have been employed to understand the proton transfer mechanisms in substituted benzoic acids, providing insights into their gas-phase acidity and proton affinity. chemrxiv.org
Table 1: pKa Values of Substituted Benzoic Acids
| Compound | Substituent | pKa |
| Benzoic acid | -H | 4.20 oup.com |
| 3-Aminobenzoic acid | 3-NH2 | 4.55 oup.com |
| 3-Iodobenzoic acid | 3-I | 3.80 chemicalbook.com |
| 4-Iodobenzoic acid | 4-I | Not specified |
Reactivity of the Urea Linkage
The urea linkage introduces another dimension to the reactivity of the molecule, with its stability and the reactivity of its N-H bonds being of particular interest.
Hydrolytic Stability and Degradation Pathways
The degradation of N-tert-butyl-N'-phenyl nitrone (PBN), a related structure, has been shown to proceed via two pathways: ferric iron-catalyzed hydrolysis and hydroxyl radical adduct formation, both leading to the generation of nitric oxide. nih.gov While not a direct analogue, this suggests that the tert-butyl group can influence the degradation mechanism. The hydrolysis of phenylureas is proposed to proceed through a zwitterionic intermediate, leading to the formation of a phenylisocyanate. researchgate.net The stability of polyureas is generally high, with neutral hydrolysis half-times estimated to be greater than 10,000 years, requiring harsh acidic or basic conditions for cleavage. researchgate.net
Transformations Involving the N-H Bonds of the Urea Moiety
The N-H bonds of the urea moiety are potential sites for various chemical transformations. The nitrogen atoms in ureas can act as nucleophiles, and the hydrogen atoms can be involved in hydrogen bonding or be substituted under certain conditions. The urea functionality is a key structural element in many biologically active compounds and can be synthesized through various methods, including the reaction of amines with isocyanates. nih.gov
N-substituted ureas can be prepared by treating primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, which involves a Hofmann rearrangement to an isocyanate intermediate followed by nucleophilic attack by ammonia. thieme-connect.comthieme.de This highlights the potential for the amino group of the urea to participate in nucleophilic reactions. Furthermore, 1,3-disubstituted ureas can be synthesized by reacting amines of different basicities with 1,1'-carbonyldiimidazole. nih.gov These synthetic routes underscore the reactivity of the N-H bonds in forming new C-N bonds.
Electrophilic Aromatic Substitution on the Benzoic Acid Ring
The benzoic acid ring in this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the amino group (as part of the urea) is an activating, ortho, para-directing group.
The outcome of an electrophilic substitution reaction on this molecule will be determined by the combined directing effects of these two groups. The strong deactivating nature of the carboxyl group directs incoming electrophiles to the meta position (position 5 relative to the carboxyl group). The [(tert-butylcarbamoyl)amino] group, being an ortho, para-director, would direct incoming electrophiles to positions 2, 4, and 6. The positions ortho and para to the ureido group are 2 and 4, and 6 respectively.
Given that the carboxyl group is a strong deactivator, it significantly reduces the reactivity of the ring towards electrophilic attack. This deactivation can be so pronounced that Friedel-Crafts reactions (alkylation and acylation) often fail on benzoic acid and other strongly deactivated rings. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.comyoutube.com For other electrophilic substitution reactions like nitration, halogenation, and sulfonation, the substitution pattern will be a result of the competing directing effects. The incoming electrophile is most likely to substitute at the position that is activated by the ortho, para-directing group and least deactivated by the meta-directing group. Therefore, substitution is most probable at positions 4 and 6, which are ortho and para to the activating ureido group and meta to the deactivating carboxylic acid group.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -COOH | Deactivating | Meta |
| -NHCOR (Urea) | Activating | Ortho, Para |
Computational and Experimental Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involving this compound and its derivatives is crucial for understanding their chemical behavior and for the rational design of synthetic pathways. While specific mechanistic studies focused solely on this compound are not extensively documented in publicly available literature, a combination of experimental observations on related systems and computational modeling provides valuable insights into its reactivity. Key transformations often involve the carboxylic acid and amide functionalities, and their mechanisms can be inferred from established principles of physical organic chemistry.
Transition State Analysis in Key Transformations
Transition state analysis provides a theoretical framework for understanding the energy barriers and geometries of molecules as they transform from reactants to products. For this compound, a key transformation of interest is the amide bond formation or hydrolysis.
Amide Bond Formation: The formation of an amide bond, for instance, by reacting the carboxylic acid group with an amine, typically proceeds through a tetrahedral intermediate. Computational studies on similar reactions, such as the aminolysis of esters or the reaction between a carboxylic acid and an amine, reveal a multi-step process. The reaction is often catalyzed by acid or a coupling agent that activates the carboxyl group, making it more susceptible to nucleophilic attack.
The transition state for the nucleophilic attack of an amine on the activated carboxyl group is characterized by the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl double bond. The geometry of this transition state is crucial in determining the reaction rate. Steric hindrance around the reaction center can significantly raise the energy of the transition state, thereby slowing down the reaction. In the case of this compound, the bulky tert-butyl group could potentially influence the approach of a nucleophile, although its meta-position relative to the carboxylic acid mitigates direct steric clash at the reaction center.
A plausible transition state for the uncatalyzed reaction between the carboxylic acid and an amine would involve a four-membered ring structure where a proton is transferred from the amine to the carboxylic acid's hydroxyl group as the new C-N bond is formed. However, this is a high-energy process. In a more common scenario involving an activating agent (e.g., a carbodiimide), the transition state would involve the nucleophilic attack of the amine on the activated carboxyl group (e.g., an O-acylisourea intermediate).
Hydrolysis of the Amide: The hydrolysis of the tert-butylcarbamoyl amide bond can occur under acidic or basic conditions. The transition states for these processes have been extensively studied for other amides.
Acid-Catalyzed Hydrolysis: The transition state involves the protonated amide being attacked by a water molecule. The rate-determining step is typically the attack of water on the protonated carbonyl carbon, leading to a tetrahedral intermediate.
Base-Catalyzed Hydrolysis: The transition state involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This is also a nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate.
Influence of Substituents on Reaction Rates and Selectivity
The substituents on the aromatic ring of this compound play a significant role in modulating its reactivity. The two key functional groups are the carboxylic acid and the N-tert-butylcarbamoyl group, both of which influence the electron density of the benzene (B151609) ring and the reactivity of each other.
The acidity of the carboxylic acid group is influenced by the electronic nature of the substituents on the benzene ring. libretexts.orglibretexts.org Electron-withdrawing groups generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.orgresearchgate.net Conversely, electron-donating groups decrease acidity. libretexts.org
To quantify the effect of substituents on the reactivity of benzoic acids, the Hammett equation is often employed. This equation relates the reaction rate or equilibrium constant of a substituted benzoic acid derivative to that of the unsubstituted benzoic acid through substituent-specific parameters (σ) and a reaction-specific parameter (ρ).
The following table provides a qualitative summary of the expected electronic effects of the substituents in this compound and their influence on the reactivity of the carboxylic acid group.
| Substituent | Position | Electronic Effect | Influence on Carboxylic Acid Acidity |
| -NHC(O)C(CH₃)₃ | meta | Inductive: Electron-withdrawing (due to carbonyl) | Increases acidity |
| Resonance: Weakly electron-donating (due to N lone pair) | Decreases acidity | ||
| Overall : Likely weakly electron-withdrawing | Net increase in acidity |
Table 1: Qualitative Analysis of Substituent Effects on the Acidity of this compound.
The tert-butyl group is known to be electron-donating through induction. libretexts.org However, in the context of the entire carbamoyl (B1232498) group, the electronegativity of the nitrogen and oxygen atoms and the carbonyl group's inductive effect are more dominant in influencing the aromatic ring.
The influence of these substituents also extends to the selectivity of reactions, such as electrophilic aromatic substitution. The directing effects of the existing substituents would guide the position of any incoming electrophile. The amino group (as part of the amide) is typically ortho, para-directing, while the carboxylic acid group is meta-directing. The interplay of these directing effects would determine the regioselectivity of further functionalization of the aromatic ring.
The steric bulk of the tert-butyl group can also play a role in reaction selectivity, potentially hindering reactions at the adjacent ortho positions, although this effect is less pronounced for a meta-substituent relative to the primary reaction center at the carboxylic acid.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-[(Tert-butylcarbamoyl)amino]benzoic acid, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
In ¹H NMR spectra recorded in DMSO-d₆, the protons of the benzoic acid ring appear in the aromatic region. Specifically, the proton at position 2 (H-2) typically resonates as a singlet or a triplet at approximately 8.16 ppm. The protons at positions 4 and 6 (H-4, H-6) are observed as doublets around 7.80 ppm and 7.64 ppm, respectively, while the proton at position 5 (H-5) appears as a triplet near 7.42 ppm. The tert-butyl group protons present as a sharp singlet at about 1.49 ppm, integrating to nine protons. The amine proton (NH) gives rise to a singlet at 9.69 ppm, and the acidic proton of the carboxyl group is typically observed as a broad singlet downfield, around 12.93 ppm.
The ¹³C NMR spectrum in DMSO-d₆ shows the carboxylic acid carbon (C=O) at approximately 166.8 ppm and the carbamoyl (B1232498) carbon at around 152.7 ppm. The carbon atom of the tert-butyl group to which the oxygen is attached appears near 79.6 ppm, with the methyl carbons resonating at about 28.2 ppm. The aromatic carbons are found between 118.1 and 140.2 ppm.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 12.93 | 166.8 |
| NH | 9.69 | - |
| C=O (carbamoyl) | - | 152.7 |
| C(CH₃)₃ | - | 79.6 |
| C(CH₃)₃ | 1.49 | 28.2 |
| Aromatic C1 | - | 131.9 |
| Aromatic C2 | 8.16 | 122.9 |
| Aromatic C3 | - | 140.2 |
| Aromatic C4 | 7.64 | 118.1 |
| Aromatic C5 | 7.42 | 129.2 |
Two-dimensional NMR techniques are employed to confirm the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) spectra establish proton-proton coupling networks. For this compound, COSY correlations would be observed between the adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), confirming their positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This technique would show cross-peaks connecting each aromatic proton to its corresponding carbon atom (H-2 to C-2, H-4 to C-4, etc.) and the methyl protons of the tert-butyl group to the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would include the NH proton to the carbamoyl carbon and the aromatic C-3, and the tert-butyl protons to the quaternary carbon and the carbamoyl carbon. These correlations are crucial for piecing together the connectivity of the entire molecule.
Quantitative NMR (qNMR) can be utilized to determine the purity of this compound with high precision. By integrating the signal of a specific proton (e.g., the well-resolved singlet of the tert-butyl group) and comparing it to the signal of a certified internal standard of known concentration, such as benzoic acid, the absolute purity of the sample can be calculated. This method is also valuable for monitoring the progress of its synthesis, for instance, by tracking the disappearance of the starting material, 3-aminobenzoic acid, and the appearance of the product.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands. A broad band in the region of 3400-2400 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid typically appears around 1700-1725 cm⁻¹. The N-H stretching of the secondary amide is observed near 3300-3500 cm⁻¹, while the C=O stretching of the carbamoyl group (Amide I band) is found around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3400-2400 (broad) |
| N-H Stretch (Amide) | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| C=O Stretch (Carboxylic Acid) | 1700-1725 |
| C=O Stretch (Carbamoyl) | 1680-1700 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement for the molecular ion, which confirms the elemental composition of this compound. The exact mass of the compound (C₁₂H₁₅NO₄) is calculated to be 237.10011 Da.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include:
Loss of a tert-butyl radical ([M - 57]⁺), resulting from the cleavage of the C-C bond in the tert-butyl group.
Loss of isobutylene (B52900) ([M - 56]⁺) via McLafferty rearrangement.
Decarboxylation, leading to the loss of CO₂ ([M - 44]⁺).
Cleavage of the carbamate (B1207046) group, potentially leading to fragments corresponding to 3-aminobenzoic acid ([M - 100]⁺).
The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. This compound contains a benzene ring, which is a chromophore. The absorption spectrum is expected to show bands corresponding to π → π* transitions of the aromatic system. The presence of the amino and carboxyl groups, which are auxochromes, influences the position and intensity of these absorption bands. Compared to unsubstituted benzoic acid, the electron-donating amino group can cause a bathochromic (red) shift of the absorption maxima. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol, and the λmax is expected in the range of 250-320 nm. This analysis helps to understand the extent of electronic conjugation within the molecule.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. If such data were available, it would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamate moieties, that dictate the crystal packing arrangement. Analysis of crystal structures of similar compounds, like other aminobenzoic acid derivatives, shows that hydrogen bonding plays a crucial role in their solid-state architecture.
Computational and Theoretical Investigations of 3 Tert Butylcarbamoyl Amino Benzoic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for exploring the electronic characteristics and geometric parameters of a molecule. These methods solve the Schrödinger equation (or its density-functional equivalent) to provide a detailed understanding of molecular orbitals, charge distribution, and energetic stability.
Geometry Optimization and Energetic Landscapes
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For a flexible molecule like 3-[(tert-butylcarbamoyl)amino]benzoic acid, which has several rotatable bonds, multiple local energy minima may exist. Identifying the global minimum and other low-energy conformers is essential for understanding its behavior.
Methods like DFT (e.g., using the B3LYP or B3PW91 functionals) and ab initio Hartree-Fock (HF) are commonly used for this purpose. The calculations provide optimized bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a similar molecule, 3-aminobenzoic acid, yielded precise geometric parameters that correlate well with experimental findings. researchgate.net
Table 1: Illustrative Calculated Geometric Parameters for a Substituted Benzoic Acid Moiety (based on 3-aminobenzoic acid data) researchgate.net This table presents representative data from a related compound to illustrate the outputs of geometry optimization.
| Parameter | Bond/Angle | HF/6-311++G | B3PW91/6-311++G | B3LYP/6-311++G** |
| Bond Length (Å) | C1-C7 | 1.477 | 1.471 | 1.474 |
| Bond Length (Å) | C7=O9 | 1.192 | 1.211 | 1.213 |
| Bond Length (Å) | C7-O10 | 1.346 | 1.353 | 1.357 |
| Bond Angle (°) | O9-C7-O10 | 121.511 | 121.456 | 121.318 |
| Bond Angle (°) | C1-C7-O9 | 124.934 | 125.367 | 125.514 |
| Bond Angle (°) | C2-C1-C6 | 118.254 | 118.271 | 118.269 |
Note: Atom numbering is based on the standard representation of the benzoic acid fragment.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. youtube.comlibretexts.org A smaller gap suggests the molecule is more polarizable and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino group, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and carbonyl groups. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.
Table 2: Representative Frontier Molecular Orbital Energies from a DFT Study on a Related Aromatic Carboxylic Acid researchgate.net This table provides example data to illustrate the results of an FMO analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -6.215 |
| LUMO Energy | -2.026 |
| HOMO-LUMO Gap (ΔE) | 4.189 |
Electrostatic Potential and Reactivity Descriptors (e.g., TPSA, LogP, H-bond donors/acceptors)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. walisongo.ac.idwuxiapptec.com It plots the electrostatic potential onto the electron density surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, and positive potential near the N-H and O-H protons. actascientific.com
In addition to MEP, various molecular descriptors can be calculated to predict the molecule's physicochemical properties. These are crucial in fields like drug design.
Topological Polar Surface Area (TPSA) : This is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug absorption and transport properties. nih.gov
LogP : The logarithm of the partition coefficient between octanol and water, LogP is a measure of a molecule's hydrophobicity.
Hydrogen Bond Donors/Acceptors : The number of hydrogen bond donors (typically N-H and O-H groups) and acceptors (typically N and O atoms) is critical for understanding intermolecular interactions. nih.gov
For this compound, these properties would be calculated as follows:
H-bond Donors : 2 (from the -COOH and -NH- groups)
H-bond Acceptors : 4 (from the two carbonyl oxygens and the hydroxyl oxygen)
Computational models can provide precise values for TPSA and LogP based on the molecule's structure.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov
For this compound, MD simulations could reveal how the molecule folds and changes shape in an aqueous environment. The tert-butyl group is bulky and hydrophobic, while the carboxylic acid and urea (B33335) moieties are polar and capable of hydrogen bonding. An MD simulation would show how water molecules arrange themselves around the solute, a process known as hydration. mdpi.comnih.govresearchgate.net These simulations can reveal the stability of different conformers in solution, which may differ from the gas-phase calculations due to the stabilizing effect of solvent interactions. mdpi.comnih.govresearchgate.net For example, simulations on N-hydroxyurea showed that the presence of water significantly altered its conformational stability compared to the gas phase. mdpi.comnih.govresearchgate.net
Prediction of Spectroscopic Data (NMR, IR) and Comparison with Experimental Results
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net By calculating the spectra for various possible isomers or conformers, researchers can compare the predicted shifts to experimental data to confirm the correct structure. A study on aminobenzoic acids demonstrated excellent correlation between calculated and experimental chemical shifts. researchgate.net
IR Spectroscopy : The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities, which correspond to the peaks in an Infrared (IR) spectrum. mdpi.com These calculations help in assigning specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed experimental bands. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the two distinct C=O stretching vibrations. actascientific.com
Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzoic Acid Moiety (3-aminobenzoic acid) researchgate.net This table presents representative data from a related compound to illustrate the comparison between predicted and experimental spectroscopic data.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (B3LYP) (ppm) |
| C1 | 132.1 | 136.2 |
| C2 | 118.5 | 120.9 |
| C3 | 148.2 | 151.0 |
| C4 | 116.1 | 119.2 |
| C5 | 129.5 | 132.5 |
| C6 | 119.5 | 122.2 |
| C7 (Carboxyl) | 169.1 | 172.9 |
Note: Atom numbering is based on the standard representation of the benzoic acid fragment.
Theoretical Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are crucial for determining the supramolecular structure, crystal packing, and biological interactions of a molecule. Computational methods can quantify the strength and geometry of these weak forces.
Hydrogen Bonding : this compound has multiple sites for hydrogen bonding, both as a donor (-OH, -NH) and an acceptor (C=O). In the solid state or in solution, these groups can form intermolecular hydrogen bonds, leading to dimers or larger aggregates. Computational studies on urea derivatives have shown that N-H···O=C hydrogen bonds have energies typically ranging from 5 to 30 kJ/mol. nih.govresearchgate.net Quantum chemical calculations can precisely determine the interaction energy of these bonds by comparing the energy of the hydrogen-bonded complex to the sum of the energies of the individual monomers.
π-π Stacking : The benzene ring in the molecule can participate in π-π stacking interactions with other aromatic rings. These interactions, driven by a combination of electrostatic and dispersion forces, are important in crystal engineering and ligand-protein binding. acs.org High-level ab initio methods like MP2 or dispersion-corrected DFT (e.g., B3LYP-D3) are used to calculate the interaction energies of different stacking geometries (e.g., face-to-face, parallel-displaced, T-shaped). acs.orgnih.gov Studies on substituted benzenes show that these interaction energies can be significant, often in the range of -10 to -50 kJ/mol, depending on the substituents and geometry. researchgate.net
Table 4: Illustrative Calculated Interaction Energies for Non-Covalent Dimers This table provides representative energy values for interactions relevant to the target molecule, drawn from studies on analogous systems.
| Interaction Type | Model System | Method | Interaction Energy (kJ/mol) | Reference |
| Hydrogen Bonding | Urea Dimer | MP2 | -33.08 | researchgate.net |
| π-π Stacking | Benzene Dimer | DFT-D | ~ -10 to -12 | nih.gov |
| Hydrogen Bonding | Phenyl Urea-Formaldehyde | DFT-D | ~ -25 to -35 | nih.gov |
Research Applications and Functional Explorations of 3 Tert Butylcarbamoyl Amino Benzoic Acid
Preclinical Research in Molecular and Cellular Biology (Mechanistic Focus)
The unique combination of a benzoic acid scaffold, a carbamoyl (B1232498) linkage, and a bulky tert-butyl group in 3-[(Tert-butylcarbamoyl)amino]benzoic acid suggests its potential as a versatile tool in preclinical research. Studies on analogous compounds highlight how this structural framework can be leveraged for designing molecular probes, investigating biological interactions, and modulating cellular pathways.
Design and Synthesis of Derivatives as Molecular Probes or Ligands
The synthesis of derivatives of aminobenzoic acid is a well-established area of medicinal chemistry, often utilizing the amino and carboxylic acid functional groups for modification. For instance, a general approach to synthesizing derivatives involves the condensation of an aminobenzoic acid with various carboxylic acids or acyl chlorides. nih.gov In a specific example, tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized by condensing tert-butyl 2-aminophenylcarbamate with different substituted carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents. researchgate.net This methodology could theoretically be adapted to synthesize derivatives of this compound by starting with 3-aminobenzoic acid, protecting the amino group with a tert-butoxycarbonyl (Boc) group, and then coupling it with various molecular entities.
Another relevant synthetic strategy involves the Ullmann condensation, which has been used to prepare a series of 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. researchgate.net Furthermore, the synthesis of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid has been reported, showcasing the chemical tractability of the carbamoyl-aminobenzoic acid scaffold. mdpi.com These synthetic routes underscore the potential for creating a diverse library of derivatives from a this compound core, which could then be used as molecular probes or ligands to explore biological systems. The para-aminobenzoic acid (PABA) scaffold, in particular, is noted for its utility as a building block in the development of novel molecules with potential medical applications due to its structural versatility. nih.gov
Investigation of Interactions with Biological Macromolecules (e.g., enzymes, receptors)
Derivatives of aminobenzoic acid have been shown to interact with a range of biological macromolecules, including enzymes and receptors. For example, various aminobenzoic acid derivatives have been investigated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.gov The interaction of these derivatives with the catalytic center of the ribosome has also been studied, revealing that the rigid backbone of these molecules can obstruct the induced-fit mechanism necessary for peptide bond formation. acs.org
The inhibitory activity of aminobenzoic acid derivatives has been quantified in various in vitro enzymatic assays. A number of these derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported a series of m-aminobenzoic acid derivatives with potent anticholinesterase activity. umn.edu The inhibitory constants (Ki) for these compounds were determined, and in some cases, the inhibition was found to be more potent than that of the standard drugs galanthamine (B1674398) and tacrine. umn.edu Another study on novel p-aminobenzoic acid derivatives also identified promising cholinesterase inhibitors, with an in vitro enzyme kinetic study revealing the type of inhibition on the respective enzymes. nih.gov
The following table summarizes the in vitro inhibitory activities of some aminobenzoic acid derivatives against cholinesterase enzymes.
| Compound | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| m-Aminobenzoic acid derivative 1b | Acetylcholinesterase | More potent than galanthamine and tacrine | umn.edu |
| p-Aminobenzoic acid derivative 22 | Acetylcholinesterase | Comparable to donepezil | nih.gov |
| 2-Benzamidobenzoic acid derivative | Butyrylcholinesterase | IC50 = 2.67 ± 0.05 µM | researchgate.net |
| 3,3'-(Isophthaloylbis(azanediyl))dibenzoic acid | Acetylcholinesterase | IC50 = 0.12 ± 0.03 µM | researchgate.net |
| 3,3'-(Isophthaloylbis(azanediyl))dibenzoic acid | Butyrylcholinesterase | IC50 = 0.13 ± 1.75 µM | researchgate.net |
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to their biological targets. Several studies have employed these techniques to investigate the interactions of aminobenzoic acid derivatives. For instance, molecular docking was used to study the binding of benzoic acid derivatives to the SARS-CoV-2 main protease, a key enzyme in the viral life cycle. nih.govnih.gov These studies predicted the binding affinities and identified key amino acid residues involved in the interaction. nih.govnih.gov
In another study, molecular docking and dynamics simulations were used to investigate the binding of p-aminobenzoic acid derivatives to the active site of acetylcholinesterase. nih.gov The simulations revealed consensual interactions within the active site pocket of the enzyme. nih.gov Similarly, docking studies of isatin-aminobenzoic acid hybrids as antibacterial agents provided insights into their binding mode within the active site of B. subtilis histidine kinase. nih.gov These computational approaches can be instrumental in guiding the design of more potent and selective inhibitors based on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For retinoidal benzoic acid derivatives, SAR studies have shown that the presence of a bulky alkyl group, such as a tert-butyl group, at the meta position of one of the benzene (B151609) rings is a necessary factor for eliciting retinoidal activity. nih.gov This highlights the potential significance of the tert-butyl group in this compound for biological activity.
Further SAR studies on aromatic amides with retinoidal activity have demonstrated that the mutual orientation of benzylic methyl groups and the carboxyl group, as well as their distance from each other, are essential for activity. lookchem.com Substitution at the ortho position to the amide group or N-methylation of the amide group resulted in a loss of activity, likely due to conformational changes. nih.gov In the context of cholinesterase inhibition by m-aminobenzoic acid derivatives, SAR analysis has also been performed to elucidate the structural requirements for potent inhibition. umn.edu These studies collectively suggest that systematic structural modifications of this compound could lead to the discovery of compounds with optimized biological activities.
Cellular Pathway Modulation Studies in in vitro Models
The ability of aminobenzoic acid derivatives to modulate cellular signaling pathways has been demonstrated in several in vitro studies. A notable example is the para-aminobenzoic acid derivative DAB-2-28, which has been shown to inhibit the activation of the pro-tumoral and pro-inflammatory signaling pathways IL-6/STAT3 and TNFα/NF-κB. conicet.gov.arresearchgate.net The dysregulation of the NF-κB signaling pathway is associated with inflammatory diseases and certain cancers, making its inhibition a valuable therapeutic strategy. nih.gov
In a study on bladder cancer cells, DAB-2-28 was more efficient than its parent compound, DAB-1, at inhibiting the production of nitric oxide (NO) induced by a combination of IFNγ and TNFα. researchgate.net Furthermore, in a breast cancer cell model, DAB-2-28 was shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis. mdpi.com These findings suggest that compounds based on the aminobenzoic acid scaffold, such as this compound, could potentially be developed as modulators of key cellular pathways involved in inflammation and cancer. Mechanistically, some para-aminobenzoic acid derivatives are thought to suppress neuroinflammation by inhibiting NF-κB signaling and the production of cytokines like IL-1β and TNF-α. researchgate.net
Advanced Materials Science Integration
The unique molecular architecture of this compound, featuring a combination of a carboxylic acid, an amide linkage, and a bulky tert-butyl group, makes it a compelling building block in the field of advanced materials science. Its inherent capacity for forming specific and directional non-covalent interactions is a key driver for its integration into complex supramolecular structures and functional organic materials.
Incorporation into Supramolecular Assemblies via Hydrogen Bonding and π-π Interactions
The formation of well-defined supramolecular assemblies is predicated on the precise and predictable interactions between molecular components. This compound is adept at participating in two of the most significant non-covalent interactions in supramolecular chemistry: hydrogen bonding and π-π interactions. The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors, while the benzene ring provides a platform for π-π stacking.
These interactions are fundamental to the construction of intricate molecular architectures. For instance, similar amino acid-based molecules have been shown to self-assemble into complex structures driven by these forces. beilstein-journals.org The interplay between hydrogen bonding and π-π stacking dictates the final morphology and properties of the resulting supramolecular entity. ethernet.edu.etnih.gov
The propensity of this compound to engage in directional hydrogen bonding and aromatic stacking interactions drives its self-assembly into larger, ordered structures. This process can be hierarchical, where initial small assemblies serve as the building blocks for progressively larger and more complex architectures. nih.gov While specific studies on the hierarchical self-assembly of this exact molecule are not prevalent, the principles can be inferred from related systems. For example, benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, which share structural motifs, are well-known for their ability to form extensive one-dimensional helical aggregates through a network of hydrogen bonds. core.ac.uk
The self-assembly can be influenced by external factors such as solvent polarity and temperature, allowing for a degree of control over the final supramolecular structure. The resulting hierarchical structures can range from discrete nanoscale objects to extended networks that form gels or other soft materials. core.ac.ukresearchgate.net
The bifunctional nature of this compound, with its reactive carboxylic acid group and its capacity for non-covalent interactions, makes it a valuable component in the design of porous organic frameworks and polymers. The carboxylic acid can be utilized for covalent bond formation, for instance, in the synthesis of metal-organic frameworks (MOFs) where it can act as a ligand to coordinate with metal centers. rsc.orgmdpi.comnih.gov The tert-butylcarbamoyl group can then decorate the pores of the framework, influencing its properties such as guest uptake and selectivity.
In the context of polymers, this molecule can be incorporated either as a monomer in condensation polymerization or as a pendant group that imparts specific functionalities to the polymer backbone. For example, poly(3-aminobenzoic acid) and its copolymers have been synthesized and characterized for various applications. researchgate.netresearchgate.netmdpi.com The incorporation of the tert-butylcarbamoyl moiety would be expected to enhance solubility in organic solvents and introduce specific recognition sites along the polymer chain.
Development of Functional Organic Materials with Tailored Properties
By strategically incorporating this compound into materials, it is possible to tailor their properties for specific applications. The combination of the rigid aromatic core and the flexible tert-butyl group can influence the mechanical and thermal properties of the resulting materials. Furthermore, the hydrogen-bonding capabilities can be harnessed to create self-healing materials or materials with stimuli-responsive behavior.
The bulky tert-butyl group can also be exploited to control the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. The precise control over intermolecular interactions afforded by this molecule is a key enabling factor in the bottom-up fabrication of functional organic materials with properties designed at the molecular level. mdpi.commdpi.com
Catalysis and Green Chemistry Principles
The application of this compound and its derivatives in catalysis is an emerging area of interest, driven by the principles of green chemistry which favor the use of efficient, selective, and recyclable catalysts.
Role as a Ligand or Organocatalyst in Organic Transformations
The structural features of this compound make it a candidate for use as both a ligand in metal-catalyzed reactions and as a purely organic catalyst (organocatalyst). As a ligand, the carboxylic acid or the amide oxygen can coordinate to a metal center, while the rest of the molecule can influence the steric and electronic environment of the metal, thereby tuning its catalytic activity and selectivity. For instance, aminobenzoic acids have been used to modify silica-supported catalysts for improved performance in Friedel-Crafts reactions. nih.gov
In the realm of organocatalysis, the molecule possesses both a Brønsted acid (carboxylic acid) and a Brønsted base (amide) site, as well as a hydrogen-bond donating group (amide N-H). This combination of functionalities can be exploited to activate substrates and catalyze a variety of organic transformations. Chiral primary α-amino amides, which share some functional similarities, have been shown to be effective bifunctional organocatalysts for asymmetric reactions. mdpi.com While specific applications of this compound as an organocatalyst are still under exploration, its inherent functionalities suggest potential in reactions such as aldol (B89426) additions, Michael additions, and other carbon-carbon bond-forming reactions.
Applications in Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of complex organic molecules, including this compound and its precursors. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and maximizing the efficiency of reactions.
Solvent-Free Reactions and Aqueous Media
A significant focus of sustainable synthesis is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvents like water.
While specific research on solvent-free synthesis of this compound is not extensively documented, green methodologies have been successfully applied to its key precursor, 3-aminobenzoic acid (3-ABA). A notable example is a green and sustainable "one-pot" method for producing 3-ABA from 3-nitrobenzaldehyde (B41214) using subcritical water as the reaction medium. mdpi.com This process, which involves the reduction of a nitro group and oxidation of a formyl group, is promoted by a carbonaceous bio-based material and notably avoids the use of added metals or hydrogen gas. mdpi.com In one optimization of this process, a 59% yield of 3-ABA was achieved, demonstrating the viability of water-based media for synthesizing key intermediates. mdpi.com
The key findings from this sustainable approach are summarized below:
| Parameter | Condition/Value | Outcome |
| Reactant | 3-nitrobenzaldehyde | Precursor for 3-ABA |
| Catalyst | NORIT GAC 12-40 (carbonaceous material) | Metal-free catalysis |
| Solvent | Subcritical Water | Eliminates organic solvents |
| Temperature | 300 °C | Optimal for reaction |
| Pressure | 90 bar | Maintained during reaction |
| Yield | 59% | Achieved with 10 mmol of reactant |
Other green chemistry techniques, such as microwave-assisted synthesis, have also been explored for related aromatic compounds. researchgate.net These methods often reduce reaction times and can be performed with minimal or no solvent, further aligning with the goals of sustainable chemistry. The principles demonstrated in these syntheses offer a clear pathway for developing more environmentally friendly methods for producing derivatives like this compound.
Waste Minimization and Atom Economy Considerations
A core principle of green chemistry is the design of synthetic pathways that maximize the incorporation of all reactant materials into the final product. primescholars.com This concept is quantified by the metric of "atom economy." An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the desired product, with no atoms wasted as byproducts. primescholars.com
The synthesis of this compound can be designed to have an exceptionally high atom economy. A plausible and efficient route is the direct addition reaction between 3-aminobenzoic acid and tert-butyl isocyanate. In this reaction, the amine group of 3-aminobenzoic acid attacks the carbonyl carbon of the isocyanate, leading to the formation of the urea (B33335) linkage in the final product.
This type of reaction is an addition reaction, where two molecules combine to form a single larger molecule. Critically, no other molecules are produced as byproducts, making it an inherently atom-economical process. The theoretical atom economy for this synthesis is 100%, as demonstrated by the calculation below.
Calculation of Atom Economy:
The atom economy is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The table below details the molecular weights for the reactants and the product in the proposed synthesis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Reactant |
| Tert-butyl isocyanate | C₅H₉NO | 99.13 | Reactant |
| This compound | C₁₂H₁₆N₂O₃ | 236.27 | Product |
Applying the formula:
Sum of Molecular Weights of Reactants = 137.14 g/mol + 99.13 g/mol = 236.27 g/mol
Molecular Weight of Desired Product = 236.27 g/mol
Atom Economy (%) = (236.27 / 236.27) x 100 = 100%
This 100% atom economy signifies that the reaction pathway is highly efficient in terms of minimizing waste at the molecular level. By selecting synthetic routes like addition reactions, chemists can significantly reduce the generation of byproducts that would otherwise require disposal, thus lowering the environmental impact of the manufacturing process.
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
De Novo Design: Machine learning models, particularly generative models, can be trained on vast datasets of existing molecules to design novel derivatives of 3-[(Tert-butylcarbamoyl)amino]benzoic acid. soken.ac.jp These algorithms can be guided by specific property objectives, such as improved solubility, enhanced binding affinity to a biological target, or specific material characteristics. This approach can significantly accelerate the discovery of new functional molecules, moving beyond intuitive, incremental modifications.
Retrosynthesis and Reaction Prediction: A significant bottleneck in chemical research is the development of efficient synthetic routes. engineering.org.cncas.org AI-powered retrosynthesis tools can analyze the structure of a target derivative of this compound and propose a step-by-step synthetic pathway, breaking it down into simpler, commercially available precursors. engineering.org.cnacs.org Furthermore, ML models can predict the outcome and yield of unknown reactions, reducing the need for extensive trial-and-error experimentation in the laboratory. digitellinc.com The accuracy of these predictions can be continuously improved by enriching the training data with high-quality, diverse reaction information. cas.org
| AI/ML Application | Potential Impact on this compound Research |
| Generative Molecular Design | Rapid identification of novel derivatives with optimized properties. |
| Retrosynthetic Analysis | Efficient planning of synthetic routes to complex analogues. engineering.org.cnacs.org |
| Reaction Outcome Prediction | Minimization of experimental failures and optimization of reaction conditions. digitellinc.com |
| Property Prediction (QSPR) | In-silico screening of virtual libraries for desired characteristics. nih.gov |
Exploration of Novel Reactivity Pathways and Functional Group Transformations
While the fundamental reactivity of the amino, carboxylic acid, and urea (B33335) moieties are well-understood, there remains significant scope for exploring novel transformations and reactivity pathways for this compound.
C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers an atom-economical way to introduce new substituents and modulate the compound's electronic and steric properties. Exploring transition-metal catalyzed C-H activation could lead to the synthesis of a diverse library of derivatives that are otherwise difficult to access.
Transformations of the Carbamoyl (B1232498) Group: The tert-butylcarbamoyl group, while often stable, could be a target for novel transformations. Research into methods for the selective cleavage or modification of this group could provide access to new intermediates. For instance, developing conditions to convert the tert-butyl amide to other functional groups like nitriles could open up new synthetic possibilities. researchgate.net
Novel Cyclization Reactions: The arrangement of functional groups in this compound could be exploited to construct novel heterocyclic systems through intramolecular cyclization reactions. These new scaffolds could possess unique biological or material properties.
Diazonium Salt Chemistry: The amino group on the benzoic acid core provides a handle for diazonium salt formation, opening up a wide range of Sandmeyer-type reactions to introduce various functionalities such as halogens, cyano, or hydroxyl groups onto the aromatic ring. scirp.org
Expansion into Bio-inspired and Adaptive Materials Systems
The structural features of this compound, particularly its ability to form hydrogen bonds via the urea and carboxylic acid groups, make it an attractive building block for the development of advanced materials.
Supramolecular Polymers: The hydrogen bonding capabilities of the urea moiety can be harnessed to create self-assembling supramolecular polymers. These materials, held together by non-covalent interactions, can exhibit interesting properties such as self-healing and responsiveness to external stimuli. The combination of the rigid benzoic acid core and the flexible hydrogen-bonding groups could lead to materials with tunable mechanical properties.
Bio-based and Biodegradable Polymers: There is a growing demand for sustainable materials derived from renewable resources. Aminobenzoic acids can be produced through microbial fermentation, providing a bio-based route to this class of compounds. researchgate.netmdpi.com Future research could focus on incorporating this compound into polyesters or polyamides to create new bio-inspired and potentially biodegradable plastics with high-performance characteristics like thermal stability. researchgate.net
Adaptive Materials: The development of adaptive polymers that can respond to changes in their environment is a key area of materials science. esser-kahnlab.org By incorporating this compound into polymer backbones, it may be possible to design materials that change their shape, conductivity, or other properties in response to stimuli such as pH, temperature, or light.
Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Interactions
A deeper understanding of the formation and behavior of this compound can be achieved through the application of advanced analytical techniques capable of real-time monitoring.
In-line Spectroscopic Methods: Techniques such as in-line Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be integrated into reaction setups to monitor the progress of syntheses in real-time. nih.govnih.gov This allows for precise control over reaction parameters and the identification of transient intermediates, leading to a more complete mechanistic understanding. nih.govscispace.commpg.de
Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as Probe Electrospray Ionization (PESI), enable the rapid analysis of reaction mixtures with minimal sample preparation. shimadzu.com This can provide real-time information on the formation of products and byproducts during the synthesis of this compound derivatives.
Studying Non-covalent Interactions: Understanding the intermolecular interactions, such as hydrogen bonding, is crucial for designing materials based on this compound. Advanced techniques like 2D NMR spectroscopy and X-ray crystallography can provide detailed insights into the self-assembly and crystal packing of this compound and its derivatives.
| Analytical Technique | Application in Research |
| In-line NMR Spectroscopy | Real-time kinetic analysis and mechanistic studies of synthesis. nih.govmpg.de |
| Raman Spectroscopy | Monitoring reaction progress in continuous-flow systems. nih.gov |
| Probe Electrospray Ionization MS | Rapid identification of products and intermediates without chromatography. shimadzu.com |
| X-ray Crystallography | Elucidation of solid-state structures and intermolecular interactions. |
Multidisciplinary Research Bridging Organic Chemistry with Physics and Engineering
The future of chemical research lies in breaking down traditional disciplinary silos. The unique properties of this compound make it an ideal candidate for multidisciplinary studies that bridge organic chemistry with physics and engineering.
Solid-State Physics: The crystalline forms of this compound and its derivatives could exhibit interesting solid-state properties. Research in collaboration with physicists could explore phenomena such as polymorphism, piezoelectricity, or non-linear optical behavior. The self-assembly into ordered structures could be investigated for applications in organic electronics. acs.org
Materials Engineering: In partnership with materials engineers, this compound could be incorporated as a functional monomer into advanced composites or polymer films. nih.govresearchgate.net Its properties could be tailored to enhance mechanical strength, thermal stability, or barrier properties. For example, its inclusion in polymer matrices could be explored for applications in coatings or membranes.
Chemical Engineering and Flow Chemistry: The synthesis of this compound and its derivatives could be optimized and scaled up using continuous-flow chemistry. researchgate.net This approach, developed in collaboration with chemical engineers, can offer improved safety, efficiency, and control over traditional batch processes.
Q & A
Basic Research Questions
Q. (Basic) What are the common synthetic routes for 3-[(Tert-butylcarbamoyl)amino]benzoic acid, and what critical parameters influence reaction efficiency?
- Answer: The compound is typically synthesized via coupling reactions between 3-aminobenzoic acid and tert-butyl isocyanate. Key parameters include:
- Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature control: Reactions are optimized at 40–60°C to balance yield and side-product formation .
- Catalysts: DMAP (4-dimethylaminopyridine) accelerates carbamoyl group transfer .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. (Basic) How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Answer: A multi-technique approach is recommended:
- NMR: NMR should show characteristic tert-butyl singlet (~1.4 ppm) and aromatic proton splitting patterns (7.2–8.1 ppm) .
- IR: Stretching vibrations for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups confirm functional groups .
- Mass spectrometry: Molecular ion peaks at m/z = 250–252 (M+H) validate the molecular formula .
Q. (Basic) What purification strategies are effective for isolating this compound from reaction mixtures?
- Answer:
- Liquid-liquid extraction: Use ethyl acetate and water to separate the product from unreacted starting materials .
- Column chromatography: Silica gel with a gradient of hexane/ethyl acetate (7:3 to 1:1) resolves polar impurities .
- Recrystallization: Ethanol/water yields high-purity crystals (mp 150–151°C) .
Advanced Research Questions
Q. (Advanced) How can researchers resolve discrepancies between computational predictions and experimental data in the crystal structure analysis of this compound?
- Answer:
- Hybrid DFT/XRD: Optimize geometry using DFT (B3LYP/6-31G) and refine with SHELXL for thermal motion/disorder corrections .
- Hydrogen-bond analysis: Apply graph-set notation to compare predicted (DFT) and observed (XRD) hydrogen-bonding networks (e.g., R(8) motifs) .
- Validation metrics: Use R-factors (<5%) and electron density maps to assess model accuracy .
Q. (Advanced) What experimental designs are optimal for studying the compound’s reactivity in nucleophilic acyl substitution reactions?
- Answer:
- Substrate scope: Test nucleophiles (e.g., amines, thiols) under varying conditions (pH 7–10, 25–80°C) .
- Kinetic profiling: Monitor reaction progress via HPLC or -NMR (if trifluoromethyl derivatives are synthesized) .
- Mechanistic probes: Isotopic labeling (e.g., ) or trapping intermediates with TEMPO to confirm reaction pathways .
Q. (Advanced) How can intermolecular interactions of this compound be leveraged for co-crystal engineering in drug formulation?
- Answer:
- Co-former selection: Prioritize partners with complementary hydrogen-bond donors/acceptors (e.g., pyridine derivatives) .
- Screening methods: Use high-throughput slurry crystallization with solvents of varying polarity (e.g., acetone, acetonitrile) .
- Stability testing: Assess co-crystal dissolution rates and hygroscopicity under accelerated storage conditions (40°C/75% RH) .
Q. (Advanced) What strategies mitigate competing side reactions during the synthesis of analogs with modified carbamoyl groups?
- Answer:
- Protecting groups: Introduce Boc (tert-butoxycarbonyl) or Fmoc to block undesired amine reactivity .
- Low-temperature kinetics: Slow addition of isocyanate derivatives at 0°C minimizes oligomerization .
- In situ monitoring: Use FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .
Data Contradiction and Optimization Questions
Q. (Advanced) How should researchers address conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Answer:
- Batch comparison: Analyze batches via 2D NMR (HSQC, HMBC) to verify connectivity and detect trace impurities .
- Crystallographic validation: Compare XRD-derived bond lengths/angles with DFT-optimized structures to identify conformational isomers .
- Statistical tools: Apply principal component analysis (PCA) to spectral datasets to isolate outlier batches .
Q. (Advanced) What computational tools predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Answer:
- Docking simulations: Use AutoDock Vina with force fields (AMBER) to model interactions with active sites .
- MD trajectories: Run 100-ns molecular dynamics simulations to assess binding stability (RMSD <2 Å) .
- Free-energy calculations: Apply MM-PBSA to estimate ΔG and rank derivatives .
Q. (Advanced) How can researchers optimize the compound’s solubility for in vitro bioactivity assays without compromising stability?
- Answer:
- Co-solvent systems: Test DMSO/PBS mixtures (≤10% DMSO) to balance solubility and cell viability .
- pH adjustment: Ionize the carboxylic acid group at pH >6.5 to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes to improve bioavailability and reduce aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
